Diazene-1,2-diylbis(morpholinomethanone)

Catalog No.
S725362
CAS No.
10465-82-4
M.F
C10H16N4O4
M. Wt
256.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diazene-1,2-diylbis(morpholinomethanone)

CAS Number

10465-82-4

Product Name

Diazene-1,2-diylbis(morpholinomethanone)

IUPAC Name

(NE)-N-(morpholine-4-carbonylimino)morpholine-4-carboxamide

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2/b12-11+

InChI Key

CHAMTJKQPOMXTI-VAWYXSNFSA-N

SMILES

C1COCCN1C(=O)N=NC(=O)N2CCOCC2

Canonical SMILES

C1COCCN1C(=O)N=NC(=O)N2CCOCC2

Isomeric SMILES

C1COCCN1C(=O)/N=N/C(=O)N2CCOCC2

The exact mass of the compound Diazene-1,2-diylbis(morpholinomethanone) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 356022. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diazene-1,2-diylbis(morpholinomethanone), commonly known as azodicarboxylic dimorpholide (ADDM) (CAS 10465-82-4), is a specialized azo reagent primarily utilized in dehydrative coupling and oxidation workflows. As a stable, solid derivative of azodicarboxylic acid, ADDM is structurally distinguished by its dual morpholine rings, which impart exceptional polarity and water solubility to both the reagent and its reduced hydrazine byproduct. In industrial and advanced laboratory procurement, ADDM is evaluated as a safety-enhanced, process-friendly alternative to traditional liquid azodicarboxylates, offering distinct advantages in chromatography-free purification, green synthesis, and aqueous-phase disulfide bond formation [1].

Substituting ADDM with generic, lower-cost Mitsunobu reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) introduces severe operational bottlenecks and safety liabilities. DEAD is a shock-sensitive, thermally unstable liquid that poses significant explosion hazards during transport, storage, and scale-up. Furthermore, the reduced hydrazine byproducts of DEAD and DIAD are highly lipophilic, inextricably co-eluting with target products and mandating labor-intensive, solvent-heavy silica gel chromatography for purification. Generic substitution thus shifts the apparent cost savings of the reagent into massive downstream expenditures on chromatography solvents, hazardous waste disposal, and extended processing times[1].

Chromatography-Free Aqueous Workup in Mitsunobu Reactions

The primary operational advantage of ADDM over traditional Mitsunobu reagents is the extreme polarity of its reduced form (ADDM-H2). While DEAD and DIAD generate lipophilic hydrazine byproducts that require extensive column chromatography to separate from the target molecule, ADDM-H2 is highly water-soluble. This allows the byproduct to be quantitatively removed from the organic phase via a simple aqueous extraction, enabling a chromatography-free workflow [1].

Evidence DimensionPost-reaction purification requirement
Target Compound DataSimple aqueous extraction (ADDM-H2 is water-soluble)
Comparator Or BaselineDEAD / DIAD (Require silica gel column chromatography)
Quantified DifferenceEliminates chromatography steps, reducing solvent consumption and labor time per reaction
ConditionsStandard Mitsunobu dehydrative alkylation conditions

Procurement teams can drastically reduce downstream costs associated with chromatography solvents and silica gel, while chemists accelerate library synthesis.

Reagent Regeneration and Waste Minimization

Unlike standard azodicarboxylates which are consumed stoichiometrically and discarded as chemical waste, ADDM supports a closed-loop reagent lifecycle. The water-soluble ADDM-H2 byproduct can be isolated from the aqueous wash and re-oxidized using silver(I) oxide (Ag2O) to regenerate active ADDM in high yield. This regenerative capacity is virtually impossible with DEAD or DIAD due to their complex purification profiles and instability [1].

Evidence DimensionHydrazine byproduct recyclability
Target Compound DataRegenerable to active ADDM via Ag2O oxidation
Comparator Or BaselineDEAD-H2 / DIAD-H2 (Treated as non-recoverable hazardous waste)
Quantified DifferenceEnables reagent recycling, whereas comparators yield 100% stoichiometric waste
ConditionsAqueous recovery followed by Ag2O oxidation

Ideal for process chemistry and scale-up applications where minimizing stoichiometric waste is a critical environmental and economic objective.

Thermal Stability and Handling Safety

Safety in scale-up is a major procurement driver for ADDM. Diethyl azodicarboxylate (DEAD) is a well-documented explosion hazard; it is a shock-sensitive liquid that decomposes violently upon heating. In contrast, ADDM is a stable crystalline solid with a melting point of 141-143 °C. It is not shock-sensitive and can be stored, weighed, and handled using standard solid-reagent protocols without the need for specialized blast shields or dilution in toluene .

Evidence DimensionPhysical state and thermal hazard profile
Target Compound DataStable crystalline solid (mp 141-143 °C)
Comparator Or BaselineDEAD (Shock-sensitive, thermally unstable liquid)
Quantified DifferenceEliminates explosion risks associated with transport, storage, and handling
ConditionsStandard laboratory storage and handling conditions

EHS (Environment, Health, and Safety) departments mandate ADDM to mitigate the severe explosion hazards of DEAD in pilot-plant settings.

Aqueous Disulfide Bond Formation

Beyond its role in Mitsunobu chemistry, ADDM is highly effective for the symmetric and asymmetric formation of disulfides in highly polar solvents, including water. Traditional organic-soluble oxidants or standard azo compounds fail to perform efficiently in aqueous media or risk over-oxidizing sensitive substrates. ADDM's morpholine-driven water solubility allows it to smoothly mediate disulfide bridging in aqueous environments, making it highly valuable for biomolecular applications.

Evidence DimensionSolvent compatibility for oxidation
Target Compound DataEffective in polar solvents and water
Comparator Or BaselineStandard organic-soluble oxidants (Insoluble or reactive in water)
Quantified DifferenceEnables direct aqueous-phase disulfide formation without organic co-solvents
ConditionsAqueous or highly polar solvent systems

Crucial for biochemists and peptide synthesizers who require water-compatible reagents for disulfide bridging without denaturing target biomolecules.

High-Throughput Medicinal Chemistry

In library synthesis where hundreds of Mitsunobu reactions are run in parallel, the chromatography bottleneck of DEAD/DIAD becomes prohibitive. ADDM allows for rapid, parallel aqueous workups, drastically accelerating compound isolation [1].

Green Process Scale-Up

For pilot-plant scale manufacturing, the ability to recover and regenerate ADDM-H2 back to ADDM using Ag2O provides a closed-loop system that eliminates the massive stoichiometric waste streams associated with traditional azodicarboxylates [1].

Safety-Critical Manufacturing

When scaling up dehydrative alkylations, EHS protocols often prohibit the use of shock-sensitive, explosive liquids like DEAD. ADDM, as a stable crystalline solid, drops directly into these workflows as a safe, compliant substitute.

Aqueous Peptide and Bioconjugate Synthesis

For the formation of symmetric and asymmetric disulfides in biomolecules, ADDM's compatibility with water and highly polar solvents prevents the need for denaturing organic co-solvents, ensuring the structural integrity of the target peptides .

XLogP3

-0.6

Other CAS

10465-82-4

Dates

Last modified: 08-15-2023

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